molecular formula C9H11N3O4 B10908343 methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate

methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate

Cat. No.: B10908343
M. Wt: 225.20 g/mol
InChI Key: WLPZTNFLDUNQIB-UHFFFAOYSA-N
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Description

Methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate is a chemical compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with ethyl acetoacetate, followed by nitration and esterification to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as nitration under controlled conditions, followed by purification through recrystallization or chromatography to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Pyrazoles: Formed from substitution reactions.

    Carboxylic Acids: Formed from ester hydrolysis.

Scientific Research Applications

Methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    Methyl (5-cyclopropyl-3-amino-1H-pyrazol-1-yl)acetate: Similar structure but with an amino group instead of a nitro group.

    Ethyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)propanoate: Similar structure but with a propanoate ester instead of an acetate ester.

Uniqueness: Methyl (5-cyclopropyl-3-nitro-1H-pyrazol-1-yl)acetate is unique due to its specific combination of a cyclopropyl group, a nitro group, and a pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

methyl 2-(5-cyclopropyl-3-nitropyrazol-1-yl)acetate

InChI

InChI=1S/C9H11N3O4/c1-16-9(13)5-11-7(6-2-3-6)4-8(10-11)12(14)15/h4,6H,2-3,5H2,1H3

InChI Key

WLPZTNFLDUNQIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=CC(=N1)[N+](=O)[O-])C2CC2

Origin of Product

United States

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